

Head-to-head comparison of Ivabradine and Digoxin in atrial fibrillation models

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Compound of Interest

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Head-to-Head Comparison: Ivabradine and Digoxin in Atrial Fibrillation Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivabradine and Digoxin in the context of atrial fibrillation (AF) models, focusing on their mechanisms of action, and supported by experimental data from preclinical and translational studies. The information is intended to assist researchers and professionals in drug development in understanding the distinct and overlapping properties of these two agents.

Mechanisms of Action

The fundamental difference in the mechanism of action between Ivabradine and Digoxin dictates their electrophysiological effects in atrial fibrillation.

Ivabradine: Selective Inhibition of the Funny Current (I pacemaker current)

Ivabradine's primary mechanism is the selective inhibition of the "funny" current (If), which is prominent in the sinoatrial (SA) node and also present in the atrioventricular (AV) node.[1][2] This current, carried by HCN channels, is crucial for the spontaneous diastolic depolarization of pacemaker cells.[2] By inhibiting If, Ivabradine slows the rate of diastolic depolarization,



thereby reducing the heart rate.[3] In the context of atrial fibrillation, its effect on the AV node is particularly relevant for controlling the ventricular rate.[4][5]

Ivabradine's Signaling Pathway in AV Nodal Cells.

Digoxin: Na+/K+ ATPase Inhibition and Vagal Nerve Stimulation

Digoxin, a cardiac glycoside, exerts its effects through two primary mechanisms.[6] Firstly, it inhibits the Na+/K+-ATPase pump in cardiomyocytes.[7][8] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. [6][9] The elevated intracellular calcium enhances cardiac contractility. Secondly, and more pertinent to atrial fibrillation rate control, Digoxin increases vagal tone, which has a parasympathomimetic effect on the heart.[6][10] This increased vagal activity slows conduction through the AV node, thereby reducing the ventricular rate during atrial fibrillation.[6][9]



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Digoxin's dual mechanism of action.

Experimental Protocols

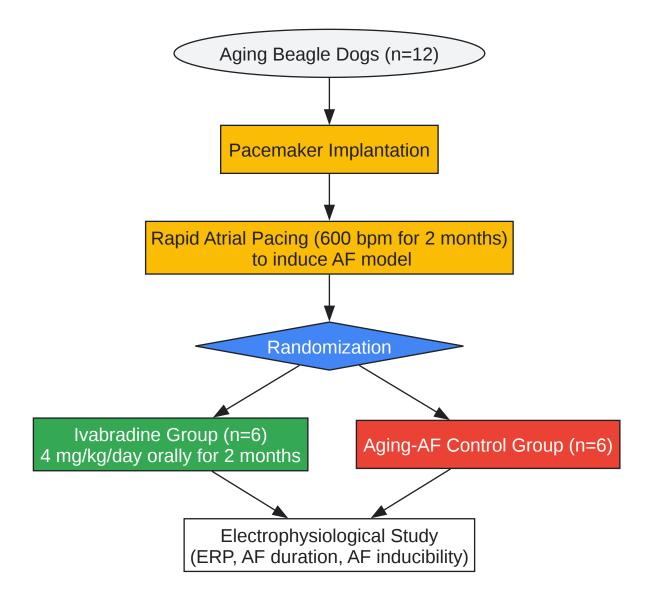
While no direct head-to-head preclinical studies comparing Ivabradine and Digoxin in the same atrial fibrillation model were identified, this section details the experimental protocols from separate studies on each drug.



Ivabradine in a Canine Model of Age-Related Atrial Fibrillation

- Objective: To investigate the effects of Ivabradine on the electrophysiological parameters in a dog model of age-related AF.
- Animal Model: Twelve aging Beagle dogs (8–10 years old) were used.
- AF Induction: A pacemaker was implanted, and rapid right atrial pacing at 600 beats/min was performed for 2 months to induce the age-related AF model.
- Experimental Groups: The dogs were randomly divided into an Ivabradine group (n=6) and an aging-AF control group (n=6).
- Drug Administration: The Ivabradine group received oral Ivabradine capsules at a dose of 4 mg/kg/day for the 2-month pacing period.
- Electrophysiological Studies: The effective refractory periods (ERPs) of the pulmonary veins and atrium, the duration of AF, and the inducibility of AF were measured.[11]





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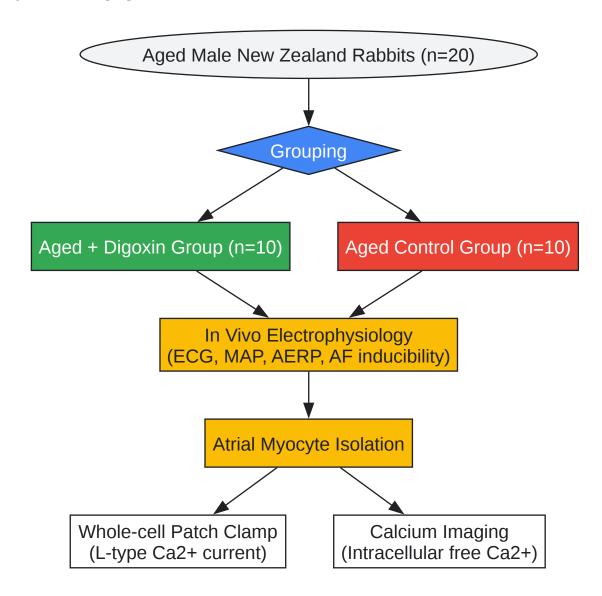
Experimental workflow for Ivabradine in a canine AF model.

Digoxin in an Aged Rabbit Model of Atrial Fibrillation

- Objective: To investigate the effects of Digoxin on atrial electrical remodeling and susceptibility to AF in aged rabbits.
- Animal Model: Twenty aged male New Zealand rabbits were used.
- Experimental Groups: The rabbits were divided into an aged group (control, n=10) and an aged plus Digoxin group (n=10).



- Electrophysiological Recordings: In vivo electrocardiograms and monophasic action potentials (MAPs) from the left atrium were recorded. Atrial effective refractory period (AERP) and AF inducibility via programmed electrical stimulation and burst pacing were assessed.
- Cellular Electrophysiology: L-type calcium current (ICa-L) was recorded in isolated atrial
 myocytes using the whole-cell patch-clamp technique. Intracellular free Ca2+ was measured
 using Fluo-3/AM.[12]



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Experimental workflow for Digoxin in an aged rabbit AF model.



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Quantitative Data Presentation

The following tables summarize the quantitative findings from preclinical and translational studies. It is important to note that direct comparisons between the Ivabradine and Digoxin preclinical data should be made with caution due to the use of different animal models and experimental designs.

Table 1: Effects of Ivabradine in a Canine Model of Age-Related Atrial Fibrillation[11]

Parameter	Ivabradine Group (at 2 months)	Aging-AF Group (at 2 months)	p-value
AF Inducing Rate	25%	60%	0.001
AF Duration (s)	46.60 ± 5.07	205.40 ± 1.14	0.001
ERP Left Auricle (ms)	135.00 ± 3.53	122.00 ± 4.47	0.001
ERP Left Superior Pulmonary Vein (ms)	139.00 ± 4.18	129.00 ± 4.08	0.005

Table 2: Effects of Digoxin in an Aged Rabbit Model of Atrial Fibrillation[12]

Parameter	Aged + Digoxin Group	Aged Group	p-value
Induced Rate of AF	6/8	4/9	<0.01
Frequency Self- Adaptation of AERP	0.81 ± 0.15	0.67 ± 0.05	<0.01
APD90	Significantly shorter	-	<0.01
ICa-L Current Density (pA/pF at +10mV)	15.45 ± 2.38	7.03 ± 1.69	<0.01
Intracellular Free Ca2+ (μmol/L)	1748 ± 173	478.13 ± 87.63	<0.01



Table 3: Head-to-Head Comparison in a Translational Clinical Trial in Patients with Permanent Atrial Fibrillation

Parameter	lvabradine Arm	Digoxin Arm	p-value
Mean Daytime Heart Rate Reduction (beats/min)	11.6	19.6	<0.001
Primary Safety Endpoint Occurrence	3 patients (8.6%)	8 patients (24.2%)	0.10

Summary and Conclusion

Ivabradine and Digoxin effectively reduce the ventricular rate in atrial fibrillation through distinct mechanisms. Ivabradine acts by selectively inhibiting the If current in the AV node, a mechanism that is rate-dependent. In contrast, Digoxin's primary effect on rate control is mediated by an increase in vagal tone, supplemented by its cellular effects on ion transport.

Preclinical data, although not from direct head-to-head comparative studies, suggest different electrophysiological profiles. In a canine model, Ivabradine demonstrated a reduction in AF inducibility and duration, along with an increase in atrial ERP. Conversely, in an aged rabbit model, Digoxin was associated with an increased inducibility of AF, which the authors suggest may be related to alterations in calcium handling and atrial electrical remodeling.

A translational clinical trial provides the most direct comparison, indicating that while Digoxin is more effective at reducing the mean daytime heart rate in patients with permanent atrial fibrillation, Ivabradine appears to be better tolerated.

For researchers and drug development professionals, the choice between targeting the If current with agents like Ivabradine or modulating the autonomic nervous system and cellular calcium dynamics with compounds like Digoxin represents two different therapeutic strategies for ventricular rate control in atrial fibrillation. The preclinical data, despite its limitations in direct comparability, highlights potentially different impacts on the underlying atrial substrate, a crucial consideration for the development of novel antiarrhythmic therapies. Further head-to-head studies in standardized preclinical models of atrial fibrillation are warranted to more definitively delineate the comparative electrophysiological effects of these two agents.



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